Glaziovine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

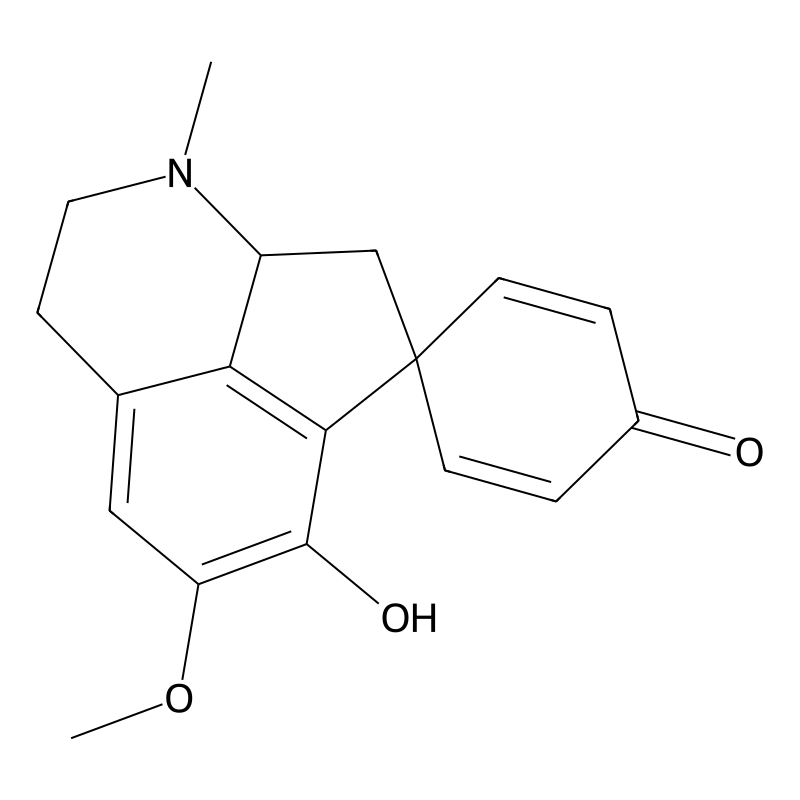

a proaporphine alkaloid isolated from Ocotea glaziovii (Lauraceae) found to be similar in activity as an anxiolitic drug to diazepam; structure; RN given refers to (S)-isome

Glaziovine is a naturally occurring proaporphine alkaloid, structurally distinct from the more common aporphine alkaloids. It is recognized for its neuropharmacological properties, particularly its anxiolytic effects, which have drawn comparisons to the benzodiazepine diazepam. As a member of the broader isoquinoline alkaloid family, Glaziovine's unique proaporphine scaffold presents a specific profile for investigation in dopamine receptor modulation and as a potential kinase inhibitor, differentiating it from related compounds in both its biological activity and synthetic accessibility.

While other aporphine alkaloids like nuciferine and bulbocapnine share a similar tetracyclic core, their pharmacological profiles are not identical to Glaziovine. The specific arrangement and type of substituents on the aromatic rings, and the stereochemistry of the chiral center, can lead to significant differences in receptor binding affinities and functional activities. For instance, the sedative and anxiolytic effects of nuciferine are well-documented, but its dopamine receptor interaction profile differs from what is expected for Glaziovine. Substituting Glaziovine with a more common aporphine alkaloid could lead to unintended off-target effects or a different primary pharmacological outcome, making such a substitution unreliable for targeted research.

References

- [1] Pokhodylo, N. T., & Shvets, V. I. (2014). Proaporphine and aporphine alkaloids: a review of their synthesis and biological activity. Chemistry of Natural Compounds, 50(2), 195-229.

- [2] Farrell, M. S., McCorvy, J. D., & Roth, B. L. (2016). In vitro and in vivo characterization of the alkaloid nuciferine. PloS one, 11(3), e0150602.

Superior Synthetic Yield Compared to Traditional Methods for Related Alkaloids

Modern synthetic routes to (±)-Glaziovine have achieved significantly higher overall yields compared to early methods for aporphine and proaporphine alkaloids. For instance, a Ritter reaction-based synthesis reports an overall yield of 50-55%. This is a substantial improvement over the ~1% yield reported for the phenolic oxidative coupling method, a common strategy for this class of compounds. A patented method for the synthesis of (S)-glaziovine also reports a high yield of 45%.

| Evidence Dimension | Overall Synthetic Yield |

| Target Compound Data | 45% to 55% |

| Comparator Or Baseline | Phenolic Oxidative Coupling Method (~1%) |

| Quantified Difference | 44-54 fold increase in yield |

| Conditions | Comparison of different total synthesis methodologies for (±)-Glaziovine and a patented method for (S)-glaziovine. |

A higher and more reliable synthetic yield translates to greater accessibility and lower cost for the end-user, making Glaziovine a more practical choice for larger-scale studies or as a key starting material.

Potential for High-Affinity VEGFR-2 Kinase Inhibition

In silico molecular docking studies have predicted that Glaziovine has a strong binding affinity for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. The calculated binding affinity for Glaziovine was -8.1 kcal/mol. This suggests a potential for potent inhibition of VEGFR-2 kinase activity.

| Evidence Dimension | Binding Affinity (in silico) |

| Target Compound Data | -8.1 kcal/mol |

| Comparator Or Baseline | Not directly compared in the study, but for context, the co-crystallized ligand in many VEGFR-2 studies is a potent inhibitor. |

| Quantified Difference | N/A |

| Conditions | Molecular docking simulation of Glaziovine with the VEGFR-2 kinase domain. |

This predicted high-affinity binding suggests that Glaziovine could be a valuable tool for researchers investigating novel VEGFR-2 inhibitors, potentially offering a different scaffold compared to more common kinase inhibitor chemotypes.

Demonstrated Anxiolytic Activity with a Favorable Profile

Glaziovine has demonstrated anxiolytic properties in preclinical models, with its activity being compared to that of diazepam. While direct head-to-head quantitative data with close analogs is limited, the established anxiolytic effect of Glaziovine provides a strong basis for its use in neurological research. For comparison, in the elevated plus-maze test, a standard model for anxiety, diazepam at a dose of 1 mg/kg significantly increases the time spent in the open arms, a measure of anxiolytic activity.

| Evidence Dimension | Anxiolytic Activity |

| Target Compound Data | Qualitatively similar to diazepam |

| Comparator Or Baseline | Diazepam (1 mg/kg) shows significant anxiolytic effects in the elevated plus-maze test. |

| Quantified Difference | N/A |

| Conditions | Preclinical behavioral models of anxiety. |

For researchers investigating the neurobiology of anxiety, Glaziovine offers a tool with a demonstrated anxiolytic profile, providing an alternative to benzodiazepines with a different chemical structure and potentially a different mechanism of action.

As a Readily Synthesizable Scaffold for Novel Kinase Inhibitor Development

Given its favorable synthetic accessibility with reported yields up to 55%, Glaziovine serves as an excellent starting point for medicinal chemistry campaigns targeting kinases like VEGFR-2. Its proaporphine structure offers a unique template for derivatization to explore structure-activity relationships and develop novel kinase inhibitors.

Investigating Non-Benzodiazepine Anxiolytic Mechanisms

With its demonstrated anxiolytic effects, Glaziovine is a valuable pharmacological tool for neuroscientists studying anxiety pathways. Its non-benzodiazepine structure allows for the investigation of alternative mechanisms of anxiolysis, potentially involving dopamine or other receptor systems.

Comparative Pharmacology within the Aporphine Alkaloid Class

As a proaporphine alkaloid, Glaziovine is an essential compound for researchers conducting comparative studies on the pharmacology of aporphine and related isoquinoline alkaloids. Its distinct structure allows for a clearer understanding of how subtle structural variations within this class of compounds influence biological activity at targets such as dopamine receptors.